7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride
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Overview
Description
7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride: is a chemical compound with the molecular formula C17H15NO3•HCl and a molecular weight of 281.313646 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The reaction involves the introduction of benzyloxy, hydroxy, and methoxy groups to the quinoline core. This is achieved through a series of chemical reactions, including nucleophilic substitution and protection-deprotection steps.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and kinase inhibition.
Industry: It is used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with kinases, enzymes that play a crucial role in cellular signaling and regulation.
Pathways Involved: By modulating kinase activity, the compound can influence various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: A related compound with a similar quinoline core but lacking the benzyloxy and hydroxy groups.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxy group at the 4-position but without the methoxy and benzyloxy groups.
Uniqueness
7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16ClNO3 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
6-methoxy-7-phenylmethoxy-1H-quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H15NO3.ClH/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3,(H,18,19);1H |
InChI Key |
JMIXBWCPJVSALJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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